N-PHENYL-N'-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA
Overview
Description
N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting class III receptor tyrosine kinases. These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and metabolism, making them attractive targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific kinases involved in cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with kinase dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA involves its interaction with specific kinase enzymes. By binding to the ATP-binding site of these kinases, the compound inhibits their activity, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea: Another kinase inhibitor with a similar structure and mechanism of action.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine moiety and exhibit various biological activities.
Uniqueness
N-PHENYL-N’-{2-[4-(2-PYRIMIDINYL)PIPERAZINO]ETHYL}UREA stands out due to its selective inhibition of class III receptor tyrosine kinases, which are implicated in several types of cancer. Its unique structure allows for specific interactions with these kinases, providing a targeted approach to cancer therapy .
Properties
IUPAC Name |
1-phenyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(21-15-5-2-1-3-6-15)20-9-10-22-11-13-23(14-12-22)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSMXYIRZYHPGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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